molecular formula C14H11Cl2N3 B11690667 2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile

2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11690667
M. Wt: 292.2 g/mol
InChI Key: BIOUOJHITNKSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a 2,4-dichlorophenyl group and a carbonitrile group, making it a valuable molecule in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 2,4-dichloroaniline with 4,6-dimethyl-3-pyridinecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11Cl2N3

Molecular Weight

292.2 g/mol

IUPAC Name

2-(2,4-dichloroanilino)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C14H11Cl2N3/c1-8-5-9(2)18-14(11(8)7-17)19-13-4-3-10(15)6-12(13)16/h3-6H,1-2H3,(H,18,19)

InChI Key

BIOUOJHITNKSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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